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Abstract
R-112 is a potent and selective inhibitor of spleen tyrosine kinase (Syk), a critical enzyme in the

signaling cascade of the high-affinity IgE receptor (FcεRI) on mast cells and basophils. By

targeting Syk, R-112 effectively blocks the release of histamine, leukotrienes, and pro-

inflammatory cytokines that mediate allergic responses. This document provides a

comprehensive overview of the available pharmacokinetic and pharmacodynamic information

for R-112, with a focus on its development for the treatment of allergic rhinitis. While detailed

quantitative pharmacokinetic parameters are not extensively available in the public domain, this

guide synthesizes the existing clinical and preclinical data. Furthermore, it outlines detailed

experimental protocols for key assays relevant to the study of R-112 and visualizes the

targeted signaling pathway.

Introduction
Allergic rhinitis is a prevalent inflammatory condition of the nasal mucosa, triggered by allergen-

induced activation of mast cells. Upon allergen cross-linking of IgE bound to FcεRI receptors, a

signaling cascade is initiated, with Syk playing a pivotal role.[1] The activation of Syk leads to

the degranulation of mast cells and the subsequent release of inflammatory mediators

responsible for the symptoms of allergic rhinitis. R-112 was developed as a small molecule

inhibitor of Syk kinase to interrupt this pathological process.[1][2]
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Pharmacodynamics: Mechanism of Action
R-112 is an ATP-competitive inhibitor of spleen tyrosine kinase (Syk).[1] In the context of an

allergic response, the cross-linking of IgE antibodies bound to the high-affinity FcεRI receptor

on the surface of mast cells and basophils initiates a signaling cascade. This process begins

with the phosphorylation of the immunoreceptor tyrosine-based activation motifs (ITAMs) within

the FcεRI receptor complex by Src family kinases, such as Lyn. Phosphorylated ITAMs then

serve as docking sites for the tandem SH2 domains of Syk, leading to its recruitment and

subsequent activation through phosphorylation.

Activated Syk proceeds to phosphorylate a multitude of downstream signaling proteins,

including phospholipase C-gamma (PLCγ) and phosphoinositide 3-kinase (PI3K). This

signaling cascade culminates in an increase in intracellular calcium levels and the activation of

protein kinase C (PKC), which are essential for the degranulation of mast cells and the release

of pre-formed mediators like histamine and tryptase. Furthermore, Syk activation leads to the

synthesis and secretion of de novo synthesized lipid mediators (e.g., leukotrienes and

prostaglandins) and various pro-inflammatory cytokines and chemokines. R-112, by inhibiting

Syk's kinase activity, effectively abrogates these downstream events, thereby preventing the

release of inflammatory mediators.[1]
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Caption: Syk kinase signaling cascade in mast cells and the inhibitory action of R-112.

Pharmacokinetics: Summary of Available Data
Detailed quantitative pharmacokinetic data for R-112, such as Cmax, Tmax, AUC, and

elimination half-life, are not publicly available. The primary source of in-human data comes

from a clinical trial investigating the intranasal administration of R-112 for seasonal allergic

rhinitis.

Parameter Value / Observation Source

Route of Administration Intranasal Clinical Trial

Dosage
3 mg per nostril, administered

twice, 4 hours apart
Clinical Trial

Onset of Action

Significant symptom

improvement observed as

early as 45 minutes after

dosing.

Clinical Trial

Duration of Action Exceeded 4 hours. Clinical Trial

Bioavailability Not reported. -

Distribution Not reported. -

Metabolism Not reported. -

Excretion Not reported. -

Table 1: Summary of Available Pharmacokinetic and Pharmacodynamic Information for R-112

In Vitro Activity
In vitro studies have demonstrated the potent inhibitory activity of R-112 on mast cell and

basophil degranulation.
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Assay Cell Type Stimulus Readout EC50 / Ki

Degranulation
Cultured Human

Mast Cells
Anti-IgE

Tryptase

Release
353 nmol/L

Degranulation
Human

Basophils
Anti-IgE

Histamine

Release
280 nmol/L

Degranulation
Human

Basophils

Dust Mite

Allergen

Histamine

Release
490 nmol/L

Kinase Inhibition - -
Syk Kinase

Activity
96 nmol/L (Ki)

Table 2: In Vitro Inhibitory Activity of R-112[1]

Experimental Protocols
In Vitro Syk Kinase Inhibition Assay
This protocol describes a general method for determining the inhibitory constant (Ki) of a

compound against Syk kinase, similar to the characterization of R-112.

Objective: To determine the ATP-competitive inhibition constant (Ki) of R-112 for Syk kinase.

Materials:

Recombinant human Syk kinase

ATP

Biotinylated peptide substrate (e.g., poly(Glu, Tyr) 4:1)

R-112 (or test compound)

Assay buffer (e.g., HEPES buffer containing MgCl₂, MnCl₂, DTT, and BSA)

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection system

384-well white microplates
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Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a serial dilution of R-112 in DMSO, and then dilute further

in assay buffer to the desired final concentrations.

Enzyme and Substrate Preparation: Dilute the Syk kinase and biotinylated peptide substrate

in assay buffer to the desired concentrations.

Reaction Setup:

Add 5 µL of the R-112 dilution to the wells of a 384-well plate.

Add 5 µL of the Syk kinase solution to each well.

Incubate for 15 minutes at room temperature to allow for compound binding to the

enzyme.

Initiation of Reaction:

Add 10 µL of a solution containing ATP and the biotinylated peptide substrate to each well

to initiate the kinase reaction. The final ATP concentration should be near its Km for Syk.

Incubate the plate at room temperature for 1 hour.

Detection:

Add 20 µL of Kinase-Glo® reagent to each well to stop the kinase reaction and generate a

luminescent signal.

Incubate for 10 minutes at room temperature.

Measure the luminescence using a plate reader. The amount of remaining ATP is inversely

correlated with kinase activity.

Data Analysis:
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Calculate the percent inhibition for each R-112 concentration relative to a no-inhibitor

control.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [ATP]/Km).

Experimental Workflow for In Vitro Syk Kinase Inhibition
Assay
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Caption: Workflow for determining the in vitro inhibitory activity of R-112 on Syk kinase.
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Human Mast Cell Degranulation Assay (Tryptase
Release)
This protocol outlines a method to assess the inhibitory effect of R-112 on IgE-mediated

degranulation of human mast cells.

Objective: To measure the effect of R-112 on anti-IgE-induced tryptase release from cultured

human mast cells.

Materials:

Cultured human mast cells (e.g., LAD2 cell line or primary human lung mast cells)

Human IgE

Anti-human IgE antibody

R-112 (or test compound)

Cell culture medium (e.g., StemPro-34)

Tyrode's buffer

Triton X-100 (for cell lysis to measure total tryptase)

Tryptase ELISA kit or enzymatic assay

96-well cell culture plates

Procedure:

Cell Sensitization:

Culture human mast cells in appropriate medium.

Sensitize the cells by incubating with human IgE (e.g., 1 µg/mL) for 24 hours.

Cell Plating and Compound Treatment:
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Wash the IgE-sensitized cells with Tyrode's buffer to remove unbound IgE.

Resuspend the cells in Tyrode's buffer and plate them in a 96-well plate.

Add various concentrations of R-112 (pre-diluted in Tyrode's buffer) to the wells. Include a

vehicle control (buffer with DMSO) and a positive control (no inhibitor).

Incubate for 30 minutes at 37°C.

Cell Stimulation:

Add anti-human IgE antibody to the wells to cross-link the bound IgE and induce

degranulation.

For total tryptase release, add Triton X-100 to a set of control wells to lyse the cells.

For spontaneous release, add only buffer to another set of control wells.

Incubate for 30 minutes at 37°C.

Sample Collection and Analysis:

Centrifuge the plate to pellet the cells.

Carefully collect the supernatant from each well.

Measure the tryptase concentration in the supernatants using a tryptase ELISA kit or an

enzymatic assay according to the manufacturer's instructions.

Data Analysis:

Calculate the percentage of tryptase release for each condition using the following

formula: % Release = [(Sample Release - Spontaneous Release) / (Total Release -

Spontaneous Release)] x 100

Determine the EC50 value for R-112 by plotting the percent inhibition of tryptase release

against the log of the R-112 concentration and fitting the data to a dose-response curve.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b1683785?utm_src=pdf-body
https://www.benchchem.com/product/b1683785?utm_src=pdf-body
https://www.benchchem.com/product/b1683785?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683785?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
R-112 is a targeted inhibitor of Syk kinase that has shown promise in the treatment of allergic

rhinitis by effectively blocking mast cell degranulation. While clinical data demonstrates its rapid

onset and durable effect following intranasal administration, a detailed public profile of its

pharmacokinetic properties remains elusive. The in vitro data clearly establishes its potency as

a Syk inhibitor. The provided experimental protocols offer a framework for the further

investigation of R-112 and other Syk inhibitors. Future research and publication of

comprehensive pharmacokinetic and metabolism studies would be invaluable for a complete

understanding of R-112's clinical potential.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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